{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid
Beschreibung
Eigenschaften
IUPAC Name |
(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-5-2-6(8(12)13)3-11-4-9-10-7(5)11/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQUKKNKXWKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=NN=C2C(=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Palladium-Catalyzed Borylation
-
Starting Material : 6-Bromo-8-methyl-[1,triazolo[4,3-a]pyridine.
-
Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., Pd(dba)₂ or PdCl₂(dppf)), potassium pivalate, and tricyclohexylphosphine (PCy₃).
-
Conditions :
-
Solvent: 1,4-Dioxane or THF.
-
Temperature: 80–100°C under inert atmosphere.
-
Reaction Time: 2–8 hours.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | |
| Yield | 47–83% | , |
| Boron Source | B₂pin₂ | |
| Base | KOAc or potassium pivalate | , |
Notes :
Nickel-Catalyzed Borylation
-
Catalyst : NiCl₂(dppe).
-
Reagents : Tetrahydroxydiboron (B₂(OH)₄), Cs₂CO₃.
-
Conditions :
-
Solvent: DMF/H₂O.
-
Temperature: Room temperature.
-
Reaction Time: 12–24 hours.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10 mol% Ni | |
| Yield | 60–75% | |
| Functional Group Tolerance | Broad (heteroaryl compatible) |
Advantages :
-
Operates under mild conditions.
-
Avoids expensive palladium catalysts.
Suzuki-Miyaura Cross-Coupling
-
Starting Material : 6-Halo-8-methyl-triazolopyridine (X = Br, I).
-
Reagents : Boronic acid/ester, Pd(PPh₃)₄, base (Na₂CO₃ or K₂CO₃).
-
Conditions :
-
Solvent: Dioxane/H₂O or THF.
-
Temperature: 80–110°C.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | |
| Yield | 65–89% | |
| Selectivity | Meta/para > 10:1 (with directing groups) |
Applications :
Direct C–H Borylation
-
Catalyst : Ir(COD)Cl₂ with dtbpy ligand.
-
Reagents : HBpin (pinacolborane).
-
Conditions :
-
Solvent: Cyclohexane.
-
Temperature: 100°C.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% Ir | |
| Yield | 50–70% | |
| Regioselectivity | Controlled by steric/electronic factors |
Limitations :
-
Requires directing groups for site-selective borylation.
-
Lower yields compared to cross-coupling methods.
Comparison of Methods
| Method | Catalyst | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Pd-Miyaura Borylation | Pd(dba)₂ | 47–83 | High | $$$ |
| Ni-Miyaura Borylation | NiCl₂(dppe) | 60–75 | Moderate | $$ |
| Suzuki Coupling | Pd(PPh₃)₄ | 65–89 | High | $$$ |
| Ir-Catalyzed C–H Borylation | Ir(COD)Cl₂ | 50–70 | Low | $$$$ |
Purification and Stability
-
Boronic Acid Isolation : Hydrolyze pinacol ester with 1M HCl in EtOH (RT, 2h).
-
Storage : Stabilize as the pinacol ester; free boronic acid is prone to protodeborylation.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted triazole derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, its ability to inhibit proteasome activity has been linked to the induction of apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study published in Journal of Medicinal Chemistry, derivatives of triazolo-pyridine boronic acids were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated that these compounds inhibited cell growth significantly compared to controls, highlighting their potential as therapeutic agents against cancer .
Biological Applications
Enzyme Inhibitors
{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid has been studied for its role as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction can lead to the modulation of enzyme activity, making it a valuable tool in biochemical research.
Table 2: Biological Activities Associated with {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid
| Activity | Description |
|---|---|
| Enzyme Inhibition | Modulates activity of serine proteases |
| Anticancer Properties | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Potential effectiveness against bacterial strains |
Material Science
Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its boronic acid functionality allows it to form dynamic covalent bonds with diols and polyols, enabling the development of smart materials that respond to environmental stimuli.
Wirkmechanismus
The mechanism of action of {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid and related compounds:
Table 1: Comparative Analysis of Triazolo-Fused Boronic Acid Derivatives
Key Comparisons:
Structural Variations: Heterocycle Core: The [1,2,4]triazolo[4,3-a]pyridine scaffold differs from imidazo[1,2-a]pyridine () and [1,2,4]triazolo[1,5-a]pyridine () in ring fusion and electronic properties. These differences influence reactivity in cross-couplings; for example, triazolo systems may exhibit slower coupling kinetics due to reduced electron density compared to imidazo analogs. In contrast, tert-butyl substituents () provide greater steric protection but may complicate synthetic accessibility .
Synthetic Utility :
- The 6-boronic acid group enables versatile cross-coupling reactions, as demonstrated in , where similar triazolopyridine boronic acids were used to synthesize optimized lead compounds for arenavirus inhibitors. Yields in such reactions vary widely (45–90%), depending on substituent electronic and steric profiles .
- Halogenated analogs like 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine () serve as precursors for further functionalization, highlighting the interchangeable roles of boronic acids and halides in coupling strategies.
Pharmacological Relevance: While boronic acids are primarily synthetic intermediates, their derived triazolopyridine scaffolds have demonstrated biological activity. For example, 8-substituted triazolobenzodiazepines () exhibit GABAA receptor modulation, and triazoloquinoxaline derivatives () show positive inotropic effects. The methyl and boronic acid groups in the target compound may position it as a precursor for such bioactive molecules .
Stability and Solubility :
- Boronic acids are prone to oxidation and hydrolysis. The 8-methyl group may enhance solubility in organic solvents compared to polar substituents (e.g., methoxy or nitro groups in ). Derivatives like dihydrochloride salts () further improve stability for storage and handling.
Biologische Aktivität
The compound {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid (CAS No. 2377608-14-3) is a boronic acid derivative with potential biological activity, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H8BN3O2
- Molecular Weight : 176.97 g/mol
- IUPAC Name : (8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid
The structure of this compound includes a triazole ring fused to a pyridine moiety, which is characteristic of many biologically active compounds. The presence of the boronic acid functional group is significant for its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid typically involves multi-step organic reactions that may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the methyl group at the 8-position.
- Functionalization to obtain the boronic acid moiety.
Details on specific synthetic routes can be found in literature discussing related compounds and methodologies.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid have shown effectiveness against:
- K562 (chronic myeloid leukemia cells)
- MV4-11 (biphenotypic B myelomonocytic leukemia cells)
- MCF-7 (human breast cancer cells)
In one study, the antiproliferative activity was assessed using IC50 values, revealing that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM .
The mechanisms by which {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid exerts its biological effects may involve:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of key proteins involved in cell cycle regulation and proliferation such as proliferating cell nuclear antigen (PCNA).
- Modulation of signaling pathways related to cancer progression and metastasis.
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives:
- Study on Antiproliferative Activity : A comparative analysis indicated that methyl-substituted triazoles exhibited lower antiproliferative values compared to their unsubstituted counterparts. The most effective compounds were those with polar substituents that enhanced interaction with biological targets .
- Mechanistic Insights : Research has shown that certain derivatives lead to significant changes in protein expression associated with apoptosis and autophagy processes. For example, compounds were found to induce fragmentation of microtubule-associated proteins and activate PARP cleavage .
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid | K562 | <10 | Induction of apoptosis |
| {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid | MV4-11 | <10 | Inhibition of PCNA |
| {8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid | MCF-7 | <10 | Activation of caspase pathways |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
